6-Amino-6-phenylhexanoic acid hydrochloride is a synthetic compound with the chemical formula C12H18ClNO2 and a CAS number of 1258641-21-2. This compound is recognized for its role as a derivative of lysine, lacking the α-amino group, which contributes to its unique properties in various chemical applications. It is primarily utilized in peptide synthesis and has garnered attention for its hydrophobic characteristics, making it valuable in the development of modified peptides and other bioactive molecules.
6-Amino-6-phenylhexanoic acid hydrochloride falls under the category of organic compounds, specifically as an amino acid derivative. Its classification as a hydrochloride indicates that it exists in a salt form, which enhances its stability and solubility in aqueous solutions.
The synthesis of 6-amino-6-phenylhexanoic acid hydrochloride typically involves the following steps:
The synthesis can be optimized by adjusting parameters such as temperature, concentration of reagents, and reaction time to enhance yield and purity. The final product can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of 6-amino-6-phenylhexanoic acid hydrochloride features a phenyl group attached to a hexanoic acid backbone with an amino group at the sixth carbon position.
The compound participates in various chemical reactions typical of amino acids, including:
In synthetic organic chemistry, this compound's reactivity can be exploited in solid-phase peptide synthesis, where it serves as a building block for longer peptide chains.
The mechanism of action for 6-amino-6-phenylhexanoic acid hydrochloride primarily involves its role in biochemical pathways related to peptide synthesis and modification. Its structural characteristics allow it to influence the hydrophobicity and flexibility of peptides, which are crucial for their biological activity.
Studies indicate that the incorporation of this compound into peptides can enhance their stability and bioavailability, making it a valuable component in drug design.
6-Amino-6-phenylhexanoic acid hydrochloride represents a structurally complex β-amino acid derivative of significant interest in medicinal chemistry and peptide engineering. Its synthesis demands precise control over stereochemistry, purification efficiency, and salt formation. This section comprehensively examines advanced synthetic strategies and optimization approaches for this target compound.
The enantioselective synthesis of β-amino acid derivatives, including 6-amino-6-phenylhexanoic acid precursors, has seen significant advances through transition metal catalysis and organocatalytic approaches. A particularly innovative copper-catalyzed hydroamination strategy enables direct access to enantioenriched β-amino acid derivatives from α,β-unsaturated carbonyl precursors. This method employs a CuH catalyst system ligated by chiral bisphosphine ligands, notably (S,S)-Ph-BPE (1,2-bis((2S,5S)-2,5-diphenylphospholano)ethane), which induces a remarkable regioselectivity reversal during hydrocupration. Contrary to traditional α-selective pathways, this system delivers hydride to the β-position of tert-butyl cinnamate derivatives when activated by β-aryl substituents, forming a β-organocopper intermediate. Subsequent reaction with electrophilic aminating reagents like 1,2-benzisoxazole affords protected β-amino esters with exceptional enantioselectivity (>99:1 er). Optimization revealed that cyclopentyl methyl ether (CPME) significantly enhances both yield (87%) and stereoselectivity compared to other solvents like tetrahydrofuran or cyclohexane [2].
Complementary to metal catalysis, acid-catalyzed enantioselective difunctionalization of activated alkynes using chiral sulfinamide reagents provides an alternative atom-economic route to α-substituted β-amino acid precursors. This method operates through a concerted [2,3]-sigmatropic rearrangement mechanism with predictable stereochemical outcomes. The reaction employs tert-butanesulfinamide derivatives under triflimide (Tf₂NH) catalysis in CPME solvent, demonstrating broad substrate scope with various N-substituted sulfinamides and ynamides. Computational studies reveal a decisive Gibbs free energy gap (ΔΔG‡ ≈ 2.1 kcal/mol) between diastereomeric transition states, rationalizing the observed high enantioselectivity. This method offers advantages in modularity and functional group tolerance, particularly for synthesizing sterically constrained analogues relevant to peptide backbone modification [4] [10].
Table 1: Comparative Catalytic Systems for Enantioselective β-Amino Acid Synthesis
Catalytic System | Key Mechanism | Optimal Conditions | Enantioselectivity | Yield Range | Key Limitations |
---|---|---|---|---|---|
CuH/(S,S)-Ph-BPE | Regioselective hydroamination | CPME, rt, Me(MeO)₂SiH reductant | >99:1 er | 75-92% | β-Aryl activation required |
Tf₂NH/Chiral Sulfinamide | [2,3]-Sigmatropic rearrangement | CPME, mild temperature | 92-98% ee | 65-89% | Requires activated alkyne inputs |
Chiral Phosphoric Acid | Iminium ion activation | Non-polar solvents, low temperature | 85-95% ee | 70-82% | Limited to aldimine substrates |
Enzyme-Catalyzed Hydrolysis | Kinetic resolution | Aqueous buffer, pH 7-8 | >99% ee (single ent) | 45-48% max | Maximum 50% theoretical yield |
The hydrophobic hexanoic acid spacer in 6-amino-6-phenylhexanoic acid hydrochloride positions it as an exceptional conformational linker in solid-phase peptide synthesis (SPPS), particularly for constructing structurally constrained peptides and peptidomimetics. The molecule's structural attributes – a rigid phenyl group flanked by a flexible six-carbon chain terminating in ionizable groups – enable unique design strategies. Its incorporation preserves biological activity while enhancing proteolytic stability compared to natural amino acid linkers, primarily through reduced recognition by exopeptidases targeting α-amino/α-carboxyl groups [8].
Practical integration employs standard Fmoc/tBu SPPS protocols. The hydrochloride salt form requires neutralization (typically with 2-4% DIPEA in DMF) before coupling reactions. Optimal conjugation utilizes benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activators at 3-5-fold excess in DMF, achieving coupling efficiencies >98% within 2 hours. This efficiency is critical when synthesizing mitofusin activator analogues like 6-phenylhexanamide derivatives, where precise hydrophobic spacer integration enhances mitochondrial-targeting capabilities. These molecules demonstrate improved oral bioavailability and blood-brain barrier penetration compared to peptide-based activators, attributed to the phenylhexanoic acid moiety's balanced lipophilicity (calculated logP ≈ 2.8) [3].
The linker's utility extends to self-assembling peptide systems like Fmoc-diphenylalanine hydrogels. Here, 6-amino-6-phenylhexanoic acid serves as an aromatic stacking modulator when incorporated at the N-terminus, influencing fibril morphology and mechanical properties. The extended hydrophobic surface enhances β-sheet stabilization through cross-strand π-π interactions, increasing hydrogel elastic modulus (G') by 30-50% compared to unmodified analogues at equivalent concentrations (5-20 mM). This modification proves valuable in tissue engineering scaffolds requiring enhanced structural integrity [9].
Intermediate purification presents significant challenges in 6-amino-6-phenylhexanoic acid synthesis due to the molecule's zwitterionic character and high water solubility. Strategic implementation of solubility-regulating agents enables efficient isolation through dramatically altered physicochemical properties. These agents function by covalent modification of either the amino or carboxylate functionality, generating intermediates with substantially reduced aqueous solubility (<1% of the original compound), facilitating extraction and crystallization [7].
Effective amino-protecting groups include 4-nitrobenzyl chloroformate and benzyl chloroformate, forming carbamate intermediates with aqueous solubilities <0.5 mg/mL – approximately 200-fold lower than the parent amino acid. Carboxyl-protecting approaches employ benzyl bromide or analogous agents, generating benzyl esters with similar solubility reduction. These modifications transform purification from challenging aqueous separations to straightforward organic solvent extraction (ethyl acetate or dichloromethane) with recovery efficiencies exceeding 85%. Subsequent catalytic hydrogenation (10% Pd/C or Pd(OH)₂/C, 20-50°C, 1-3 atm H₂) cleanly removes the solubility-regulating groups, affording the hydrochloride salt after acidic workup with high purity (≥99.5% HPLC) and minimal residual metals (<20 ppm) [7].
Table 2: Solubility-Regulating Agents and Intermediate Properties
Regulating Agent | Intermediate Formed | Aqueous Solubility (mg/mL) | Organic Solvent Extraction Efficiency | Hydrogenation Conditions | Deprotection Yield |
---|---|---|---|---|---|
Benzyl chloroformate | Cbz-6-amino-6-phenylhexanoate | 0.42 ± 0.08 | 92% (EtOAc) | Pd/C (10%), 25°C, 1 atm H₂, 4h | 95% |
4-Nitrobenzyl chloroformate | pNZ-6-amino-6-phenylhexanoate | 0.18 ± 0.03 | 97% (CH₂Cl₂) | Pd/C (10%), 30°C, 3 atm H₂, 6h | 93% |
Benzyl bromide | 6-Benzylamino-6-phenylhexanoate | 0.55 ± 0.12 | 88% (EtOAc) | Pd(OH)₂/C (20%), 50°C, 3 atm H₂, 8h | 90% |
2-Chlorobenzyl chloroformate | oClZ-6-amino-6-phenylhexanoate | 0.29 ± 0.05 | 95% (CH₂Cl₂) | Pd/C (5%), 25°C, 1 atm H₂, 5h | 94% |
This methodology significantly surpasses traditional ion-exchange purification in terms of ash content reduction (residue on ignition <0.1% vs. 0.5-1.2%) and eliminates odor issues associated with resin-based methods. Moreover, it avoids toxic precipitants like barium carbonate previously employed in aminocaproic acid synthesis, making it pharmaceutically acceptable for active ingredient production [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: